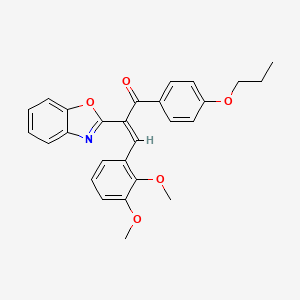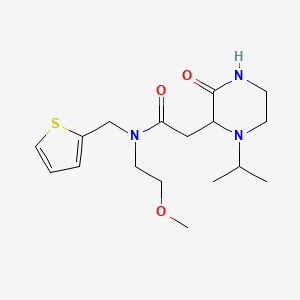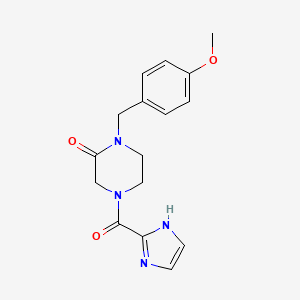
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one, also known as HPP-4382, is a synthetic compound that has been extensively studied for its potential applications in the field of medicine. This compound belongs to the class of pyrrolone derivatives and has shown promising results in various scientific research studies.
作用機序
The mechanism of action of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one is not fully understood. However, it has been suggested that the compound acts by inhibiting the activity of certain enzymes that are involved in cell growth and division. This leads to the inhibition of tumor growth and the death of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to induce cell cycle arrest and apoptosis in cancer cells. In addition, this compound has been shown to inhibit the growth of bacteria and fungi by disrupting their cell membranes.
実験室実験の利点と制限
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has several advantages for lab experiments. It is a synthetic compound that can be easily synthesized in large quantities. It is also stable and has a long shelf life. However, the compound is highly toxic and requires careful handling and disposal.
将来の方向性
There are several future directions for the study of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one. One potential application is in the development of new cancer therapies. This compound has shown promising results in preclinical studies and further research is needed to determine its efficacy in clinical trials. In addition, this compound has potential applications in the development of new antibiotics and antifungal agents.
Conclusion:
In conclusion, this compound is a synthetic compound that has shown promising results in various scientific research studies. It has potential applications in the field of medicine, particularly in the development of new cancer therapies and antibiotics. Further research is needed to fully understand the mechanism of action of this compound and its potential applications.
合成法
The synthesis of 3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one involves the reaction of 4-methoxyphenylhydrazine and 4-methylbenzoyl chloride in the presence of a base. The resulting product is then treated with an acid to obtain the final compound. The synthesis process has been optimized to yield high purity and high yield of this compound.
科学的研究の応用
3-hydroxy-5-(4-methoxyphenyl)-4-(4-methylbenzoyl)-1,5-dihydro-2H-pyrrol-2-one has been extensively studied for its potential applications in the field of medicine. It has been shown to have anti-tumor properties and has been tested in various cancer cell lines. In addition, this compound has been found to inhibit the growth of bacteria and fungi, making it a potential candidate for the development of new antibiotics.
特性
IUPAC Name |
(4Z)-4-[hydroxy-(4-methylphenyl)methylidene]-5-(4-methoxyphenyl)pyrrolidine-2,3-dione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H17NO4/c1-11-3-5-13(6-4-11)17(21)15-16(20-19(23)18(15)22)12-7-9-14(24-2)10-8-12/h3-10,16,21H,1-2H3,(H,20,23)/b17-15- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYLKPHGJUYZGIV-ICFOKQHNSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C(=C2C(NC(=O)C2=O)C3=CC=C(C=C3)OC)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1=CC=C(C=C1)/C(=C/2\C(NC(=O)C2=O)C3=CC=C(C=C3)OC)/O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H17NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
323.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1'-(cyclopropylcarbonyl)-N-[(1,3-dimethyl-1H-pyrazol-4-yl)methyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5351039.png)
![(3R*,3aR*,7aR*)-1-(2-methoxyisonicotinoyl)-3-phenyloctahydro-4,7-ethanopyrrolo[3,2-b]pyridine](/img/structure/B5351043.png)
![N-(3-fluorophenyl)-2-{[2-nitro-4-(trifluoromethyl)phenyl]thio}acetamide](/img/structure/B5351056.png)


![N-ethyl-2-[3-oxo-1-(3-phenoxybenzyl)-2-piperazinyl]acetamide](/img/structure/B5351079.png)

![4-[2-(8-hydroxy-2-quinolinyl)vinyl]-2-methoxyphenyl acetate](/img/structure/B5351086.png)

![1-cyclopropyl-2-(5H-[1,2,4]triazino[5,6-b]indol-3-ylthio)ethanone](/img/structure/B5351103.png)
![5-{4-methoxy-3-[(3-nitro-1H-1,2,4-triazol-1-yl)methyl]benzylidene}-3-(3-methoxypropyl)-2-thioxo-4-imidazolidinone](/img/structure/B5351111.png)

![8-(3-methylbenzyl)-1,4-dioxa-8-azaspiro[4.5]decane](/img/structure/B5351127.png)
![2-[4-(2-nitrophenyl)-1-piperazinyl]-5-[(5-phenyl-2-furyl)methylene]-1,3-thiazol-4(5H)-one](/img/structure/B5351136.png)